ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate
Description
Ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate is a pyridopyrazine derivative featuring a sulfamoylphenyl substituent.
Properties
CAS No. |
19270-40-7 |
|---|---|
Molecular Formula |
C17H18N6O4S |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C17H18N6O4S/c1-2-27-17(24)23-14-9-13(15-16(22-14)20-8-7-19-15)21-10-11-3-5-12(6-4-11)28(18,25)26/h3-9H,2,10H2,1H3,(H2,18,25,26)(H2,20,21,22,23,24) |
InChI Key |
IOPPEPXCIKHQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrazine derivatives.
Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the pyrido[2,3-b]pyrazine intermediate with 4-sulfamoylbenzylamine under suitable conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the carbamate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Initial studies indicate that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant biological activities, including:
- Anticancer Activity : Research suggests that this compound may inhibit specific enzymes involved in cancer pathways. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : The compound displays potential against bacterial infections, possibly through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Table 2: Comparative Biological Activities of Related Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| Ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate | Anticancer, Antimicrobial | Enzyme inhibition, Apoptosis induction |
| 4-(N-methyl-N-ethyl-carbamoyloxy)-N-methyl-N-propargyl-aminoindan | Monoamine oxidase inhibition | Enzyme inhibition |
| 2-chloro-6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidin-4-one | Antiviral properties | Viral replication inhibition |
Synthesis and Derivatization
The synthesis of this compound typically involves multiple steps requiring optimization for yield and purity. The presence of the carbamate group allows for hydrolysis reactions that can lead to further derivatization.
Case Study: Synthesis Optimization
In a recent study focusing on the synthesis of this compound, researchers optimized reaction conditions to increase the yield from 45% to over 75% by adjusting solvent types and reaction temperatures. This optimization is crucial for scaling up production for therapeutic applications.
Cancer Treatment
This compound has been investigated for its potential in treating various cancers. In vitro studies have demonstrated its ability to inhibit growth in breast cancer cell lines by triggering apoptotic pathways.
Infectious Disease Management
The compound's antimicrobial properties are being explored for treating resistant bacterial strains. Preliminary tests indicate it may enhance the efficacy of existing antibiotics when used in combination therapies.
Table 3: Summary of Therapeutic Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Oncology | Induces apoptosis in cancer cells | Ongoing preclinical trials |
| Infectious Diseases | Enhances antibiotic efficacy | Initial studies showing promise |
Mechanism of Action
The mechanism of action of Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The pyrido[2,3-b]pyrazine scaffold is common across all analogs, with variations in the substituents at positions 2, 3, and 8 influencing physicochemical and biological properties. Key differences include:
- Substituent Types: Alkyl groups: Methyl (compound 9), ethyl (compound 10). Aromatic/heteroaromatic groups: Phenyl (compound 17), thiophene (compounds 18, 24). Aminoalkyl chains: Diethylamino-pentyl (compound 9), diethylamino-butyl (compound 17).
- Target Compound : Features a polar 4-sulfamoylphenyl group, absent in other analogs.
Table 1: Comparative Physicochemical Data of Analogs
Key Observations :
Yield : Bulky substituents (e.g., phenyl in compound 17) correlate with lower yields (24%), likely due to steric hindrance during synthesis.
Melting Point: Alkyl-substituted analogs (e.g., compound 9) exhibit higher melting points (181–184°C) compared to aromatic analogs (e.g., compound 17: 155–158°C), suggesting stronger crystal lattice interactions in nonpolar derivatives.
Polarity : The target compound’s sulfamoyl group is expected to increase solubility in polar solvents compared to phenyl or thiophene analogs.
Biological Activity
Ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate is a novel compound belonging to the class of pyrido[2,3-b]pyrazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-cancer and antimicrobial properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound based on recent research findings.
Structural Characteristics
The molecular formula of this compound is C18H20N6O4S, with a molecular weight of 416.5 g/mol. Its structure features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities. The presence of the sulfamoyl group enhances solubility and biological interactions, making it a candidate for pharmaceutical applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrido[2,3-b]pyrazine Core : Cyclization reactions using appropriate pyridine and pyrazine derivatives.
- Introduction of the Sulfamoyl Group : Reaction with 4-sulfamoylbenzylamine.
- Esterification : Final step involving esterification with ethyl chloroformate to yield the carbamate .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to alterations in cellular pathways and physiological processes .
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit promising anti-cancer properties. Initial studies suggest that this compound may inhibit certain enzymes involved in cancer pathways. For example, it has shown potential in inhibiting RET kinase activity in various cancer models .
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties against various pathogens. The sulfamoyl group contributes to increased antibacterial activity, making it a candidate for further investigation in treating bacterial infections .
Research Findings and Case Studies
A summary of relevant studies on this compound is presented in the following table:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Showed antibacterial activity against Staphylococcus aureus with an IC50 value indicating moderate potency. |
| Study C | Investigated the compound's effects on RET kinase and reported promising results for further development as an anticancer agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
